molecular formula C20H12N4O4 B12548102 2,3-Bis(3-nitrophenyl)quinoxaline CAS No. 160904-04-1

2,3-Bis(3-nitrophenyl)quinoxaline

Cat. No.: B12548102
CAS No.: 160904-04-1
M. Wt: 372.3 g/mol
InChI Key: XJEPHBIWCRKCJU-UHFFFAOYSA-N
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Description

2,3-Bis(3-nitrophenyl)quinoxaline: is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis. The compound features two nitrophenyl groups attached to the quinoxaline core, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-nitrophenyl)quinoxaline typically involves the condensation of 3-nitrobenzene-1,2-diamine with 3-nitrobenzil. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(3-nitrophenyl)quinoxaline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The quinoxaline ring can be oxidized under specific conditions to form quinoxaline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Reduction: 2,3-Bis(3-aminophenyl)quinoxaline.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation: Quinoxaline N-oxides.

Scientific Research Applications

Chemistry: 2,3-Bis(3-nitrophenyl)quinoxaline is used as a building block in organic synthesis to create more complex molecules

Biology and Medicine: The compound has shown potential in biological applications due to its antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cells, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(3-nitrophenyl)quinoxaline in biological systems involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 2,3-Bis(4-nitrophenyl)quinoxaline
  • 2,3-Bis(2-nitrophenyl)quinoxaline
  • 2,3-Bis(3-aminophenyl)quinoxaline

Comparison: 2,3-Bis(3-nitrophenyl)quinoxaline is unique due to the position of the nitro groups on the phenyl rings. This positioning can influence its reactivity and biological activity compared to other similar compounds. For example, the 3-nitrophenyl groups may provide different steric and electronic effects compared to the 2-nitrophenyl or 4-nitrophenyl groups, leading to variations in their chemical behavior and interactions with biological targets.

Properties

CAS No.

160904-04-1

Molecular Formula

C20H12N4O4

Molecular Weight

372.3 g/mol

IUPAC Name

2,3-bis(3-nitrophenyl)quinoxaline

InChI

InChI=1S/C20H12N4O4/c25-23(26)15-7-3-5-13(11-15)19-20(14-6-4-8-16(12-14)24(27)28)22-18-10-2-1-9-17(18)21-19/h1-12H

InChI Key

XJEPHBIWCRKCJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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